molecular formula C11H15F B14238800 1-Fluoro-4-(2-methylbutan-2-yl)benzene CAS No. 444603-90-1

1-Fluoro-4-(2-methylbutan-2-yl)benzene

Cat. No.: B14238800
CAS No.: 444603-90-1
M. Wt: 166.23 g/mol
InChI Key: WLQWTYGCWRQULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylbutan-2-yl group is attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-(2-methylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The fluorine atom can be introduced through halogen exchange reactions using fluorinating agents like hydrogen fluoride (HF) or other fluorinating reagents .

Chemical Reactions Analysis

1-Fluoro-4-(2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Fluoro-4-(2-methylbutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-methylbutan-2-yl)benzene involves its interaction with molecular targets through its fluorine and alkyl groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, making it more reactive towards nucleophiles. The alkyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules. These properties enable the compound to participate in various chemical reactions and interact with biological targets in specific ways .

Comparison with Similar Compounds

1-Fluoro-4-(2-methylbutan-2-yl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-methylbenzene: This compound has a similar structure but with a methyl group instead of a 2-methylbutan-2-yl group. It exhibits different reactivity and properties due to the smaller alkyl group.

    1-Fluoro-4-(2-methylprop-1-en-1-yl)benzene: This compound has a similar structure but with a different alkyl group.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a bulky alkyl group, which imparts distinct chemical and physical properties to the molecule.

Properties

IUPAC Name

1-fluoro-4-(2-methylbutan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQWTYGCWRQULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591358
Record name 1-Fluoro-4-(2-methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444603-90-1
Record name 1-Fluoro-4-(2-methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.